2'-O-methylinosine
Overview
Description
2’-O-methylinosine is a purine nucleoside analogue . It has been isolated and shown to be an intrinsic hypotensive principle .
Synthesis Analysis
The synthesis of 2’-O-methylinosine involves several steps. A suspension of adenosine in a solution of SnCl2 in MeOH is treated with excess diazo-methane in 1,2-dimethoxyethane. The solvents are removed in vacuo, and the residue is chromatographed on Dowex 1 8 (OH form) with 60% EtOH as an eluent .Molecular Structure Analysis
The molecular structure of 2’-O-methylinosine is C11H14N4O5 . It is a purine nucleoside analogue, which means it is capable of pairing with all four natural nucleotides with different affinity .Chemical Reactions Analysis
The chemical reactions involving 2’-O-methylinosine are complex. For example, sodium nitrite is added to a solution of 2’-O-methyladenosine in 25% aqueous acetic acid, and after 5 hours, the reaction mixture is neutralized with solid sodium bicarbonate .Scientific Research Applications
Hypotensive Properties
2'-O-Methylinosine has been identified as an intrinsic hypotensive principle with potential medical applications. It exhibits hypotensive effects without significantly altering heart rate, which is noteworthy as this is a common issue with other hypotensive agents (Yamada, Kageyama, Joh, Konishi, & Ienaga, 1998).
Role in Ribosomal RNA
This compound is a constituent of the ribosomal RNA of Crithidia fasciculata, a protozoan. It's part of an alkali-stable dinucleotide, playing a role in the structure and function of ribosomal RNA (Gray, 1976).
Involvement in DNA Structure
Research on tautomeric forms in polynucleotide helices, which are crucial for understanding DNA structure, has mentioned the role of derivatives of inosine, including 1-methylinosine (Miles, 1961).
Presence in Archaebacterial tRNA
1-Methylinosine was identified in unfractionated tRNAs of archaebacteria, located at a specific position in the T psi C-loop. This indicates its unique characteristic in archaebacteria and its importance in tRNA structure and function (Yamaizumi, Ihara, Kuchino, Gupta, Woese, & Nishimura, 1982).
Chemical Interactions and Stability
Studies on the kinetics and mechanism of complexation with various metal ions have provided insights into the stability and reactivity of 1-methylinosine and its analogs in various conditions, which is crucial for understanding its behavior in biological systems (Mikola & Arpalahti, 1996; Arpalahti, 1990).
Molecular Structure Analysis
Research on the molecular structure of derivatives, such as 2-ethylthio-8-methylinosine, has provided insights into their molecular conformation and intermolecular interactions, which are key for understanding their biological roles (Nagashima & Wakabayashi, 1974).
Involvement in RNA Modification
The process of enzymatic conversion in tRNAs, involving inosine and N1-methylinosine, highlights the role of these modifications in RNA function and regulation. This is particularly relevant in understanding RNA editing and modification processes (Grosjean, Auxilien, Constantinesco, Simon, Corda, Becker, Foiret, Morin, Jin, Fournier, & Fourrey, 1996).
Synthesis and Hybridization Studies
Research on the synthesis of oligonucleotides and their hybridization properties, where 2'-O-methylinosine plays a crucial role, provides insights into the potential applications in molecular biology and genetics (Inoue, Hayase, Imura, Iwai, Miura, & Ohtsuka, 1987).
Application in Cancer Research
The development of an ELISA for detecting 1-methylinosine in human urine as a tumor marker illustrates its potential application in cancer diagnosis and monitoring (D'Ambrosio, Gibson-D'ambrosio, & Trewyn, 1991).
Role in Antiviral and Immunomodulatory Activities
Research has shown that increasing 2'-O-methylation in poly(rl)-poly(rC) can affect its interferon-stimulating capacity, indicating a role in antiviral and immunomodulatory activities (Merigan & Rottman, 1974).
Impact on Gene Expression
Studies have shown the impact of 2'-O-methylinosine and its analogs on gene expression regulation, especially in the context of DNA methylation and carcinogenesis (Stefańska, Rudnicka, Bednarek, & Fabianowska-Majewska, 2010).
Role in Innate Immunity
2'-O methylation of viral mRNA cap helps evade host restriction by IFIT family members, indicating its role in the immune response and viral evasion strategies (Daffis, Szretter, Schriewer, Li, Youn, Errett, Lin, Schneller, Zust, Dong, Thiel, Sen, Fensterl, Klimstra, Pierson, Buller, Gale, Shi, & Diamond, 2010).
Insights into Polynucleotide Analogues
Investigations into the methylation of polynucleotides and the properties of their analogues have provided essential information for understanding the chemical behavior and potential applications of these molecules (Michelson & Pochon, 1966).
Structural Characterization
The study of 3-Methyluridine and 1-Methylinosine has provided insights into their crystal structures, which are fundamental for understanding their role in biological systems (Partridge & Pritchard, 1995).
Future Directions
properties
IUPAC Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXOIULGYVAKW-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435030 | |
Record name | 2'-O-methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-methylinosine | |
CAS RN |
3881-21-8 | |
Record name | 2'-O-methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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